1-(2-(Phenylethynyl)phenyl)ethanone
Overview
Description
1-(2-(Phenylethynyl)phenyl)ethanone is an organic compound with the molecular formula C16H12O. It is known for its unique structure, which includes a phenylethynyl group attached to a phenyl ring, making it a valuable compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-(Phenylethynyl)phenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-bromoacetophenone with phenylacetylene in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Phenylethynyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
1-(2-(Phenylethynyl)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Phenylethynyl)phenyl)ethanone involves its interaction with various molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity and signaling pathways. Additionally, the compound’s electrophilic nature allows it to undergo reactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
1-(2-Ethynylphenyl)ethanone: Shares a similar structure but lacks the phenyl group attached to the ethynyl moiety.
1-Phenyl-2-(2-phenylethynyl-phenoxy)-ethanone: Contains an additional phenoxy group, making it more complex.
Uniqueness: 1-(2-(Phenylethynyl)phenyl)ethanone is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
1-[2-(2-phenylethynyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-13(17)16-10-6-5-9-15(16)12-11-14-7-3-2-4-8-14/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLGARYEQJYLSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C#CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the E-geometry observed in the product of the Palladium-catalyzed carbocyclization of 1-(2-(Phenylethynyl)phenyl)ethanone?
A1: The research demonstrates that the Palladium-catalyzed carbocyclization of this compound unexpectedly yields alkylidene indanones with an E configuration across the newly formed double bond []. This is noteworthy because the reaction proceeds through an initial Z-vinylpalladium intermediate. DFT calculations suggest that a subsequent Z to E isomerization step occurs, leading to the thermodynamically more stable E isomer. This finding highlights the importance of considering potential isomerization pathways in Palladium-catalyzed reactions, even when the initial product stereochemistry might seem predictable.
Q2: How does the choice of ligand influence the Palladium-catalyzed carbocyclization of this compound?
A2: The research highlights the crucial role of the ligand in optimizing the Palladium-catalyzed carbocyclization reaction. While catalysts like [(Ph3P)2PdCl2] and [(MeCN)2PdCl2] proved ineffective, switching to Pd(OAc)2 with Ph3P yielded a modest 20% of the desired product []. Notably, employing electron-rich 1,1′-bis(diisopropylphosphino)ferrocene (d-i-prpf) as the ligand drastically improved the yield to 95% []. This significant enhancement underscores the importance of ligand screening in optimizing catalytic efficiency and selectivity in Palladium-catalyzed transformations.
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